2-chloro-3-methylquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

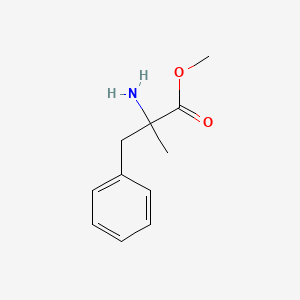

2-chloro-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular weight of 221.64 . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline compounds, including this compound, has been reported in the literature with a wide range of protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for this compound is1S/C11H8ClNO2/c1-6-9(11(14)15)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H,14,15) . This indicates that the compound has a quinoline core structure with a chlorine atom at the 2nd position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position. Chemical Reactions Analysis

Quinoline compounds, including this compound, can undergo a variety of chemical reactions. For example, they can be synthesized via aniline and glycerine in the presence of a strong acid . They can also undergo reactions with various carbonyl compounds to form diverse 2,3,4-trisubstituted quinolines .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 191-192°C . It is also known that carboxylic acids can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .未来方向

Quinoline compounds, including 2-chloro-3-methylquinoline-4-carboxylic acid, have potential for industrial and medicinal applications . Future research could focus on developing new synthesis protocols, exploring their biological and pharmaceutical activities, and investigating their environmental impacts .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-methylquinoline-4-carboxylic acid involves the chlorination of 3-methylquinoline followed by carboxylation of the resulting 2-chloro-3-methylquinoline.", "Starting Materials": [ "3-methylquinoline", "Chlorine gas", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Chlorination of 3-methylquinoline using chlorine gas in the presence of sodium hydroxide to yield 2-chloro-3-methylquinoline", "Carboxylation of 2-chloro-3-methylquinoline using carbon dioxide in the presence of hydrochloric acid to yield 2-chloro-3-methylquinoline-4-carboxylic acid", "Purification of the product using ethanol" ] } | |

| 861578-31-6 | |

分子式 |

C11H8ClNO2 |

分子量 |

221.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。